molecular formula C4H9Cl3Se B14568249 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane CAS No. 61634-30-8

2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane

Cat. No.: B14568249
CAS No.: 61634-30-8
M. Wt: 242.4 g/mol
InChI Key: JJHPASPLMIPDEC-UHFFFAOYSA-N
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Description

2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane typically involves the chlorination of propane derivatives. The process can be initiated by the reaction of propane with chlorine gas under UV light, leading to the formation of various chlorinated products . The specific conditions, such as temperature and the presence of catalysts, can influence the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where propane is reacted with chlorine in the presence of a catalyst. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The selenium atom in the compound can participate in redox reactions, altering its oxidation state.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as hydroxide ions, bromine for oxidation, and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and the major products formed .

Scientific Research Applications

2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane exerts its effects involves the interaction of its selenium and chlorine atoms with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The chlorine atoms can undergo substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity. This sets it apart from other chlorinated propane derivatives, making it valuable in specific scientific and industrial applications.

Properties

CAS No.

61634-30-8

Molecular Formula

C4H9Cl3Se

Molecular Weight

242.4 g/mol

IUPAC Name

2-chloro-1-[dichloro(methyl)-λ4-selanyl]propane

InChI

InChI=1S/C4H9Cl3Se/c1-4(5)3-8(2,6)7/h4H,3H2,1-2H3

InChI Key

JJHPASPLMIPDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C[Se](C)(Cl)Cl)Cl

Origin of Product

United States

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